molecular formula C10H21NO6 B8529258 Einecs 249-901-2 CAS No. 40989-36-4

Einecs 249-901-2

Cat. No. B8529258
Key on ui cas rn: 40989-36-4
M. Wt: 251.28 g/mol
InChI Key: MEFJMBSAHDEPGF-UHFFFAOYSA-N
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Patent
US05238736

Procedure details

Equimolar amounts of adipic acid and diethanolamine were heated and stirred in a closed reaction flask. Dry nitrogen was constantly bubbled through the reaction mixture to remove water vapor, which was condensed and collected in a Barrett trap. When about 1.1 to 1.5 moles of water (based on 1 mole of adipic acid and 1 mole of diethanolamine) had been collected, the reaction was stopped by cooling the mixture. The resulting condensate was diluted with water and used in the examples below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1.3 (± 0.2) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[NH:11]([CH2:15][CH2:16][OH:17])[CH2:12][CH2:13][OH:14]>O>[NH:11]([CH2:15][CH2:16][OH:17])[CH2:12][CH2:13][OH:14].[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.3 (± 0.2) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred in a closed reaction flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dry nitrogen was constantly bubbled through the reaction mixture
CUSTOM
Type
CUSTOM
Details
to remove water vapor, which
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
collected in a Barrett trap
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the mixture

Outcomes

Product
Name
Type
Smiles
N(CCO)CCO.C(CCCCC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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